molecular formula C48H94N2O6 B13355229 2-Amino-6-((8-(heptadecan-9-yloxy)-8-oxooctyl)(8-(nonyloxy)-8-oxooctyl)amino)hexanoic acid

2-Amino-6-((8-(heptadecan-9-yloxy)-8-oxooctyl)(8-(nonyloxy)-8-oxooctyl)amino)hexanoic acid

Cat. No.: B13355229
M. Wt: 795.3 g/mol
InChI Key: IFEIUIFEEJKMDE-UHFFFAOYSA-N
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Description

2-Amino-6-((8-(heptadecan-9-yloxy)-8-oxooctyl)(8-(nonyloxy)-8-oxooctyl)amino)hexanoic acid is a complex organic compound that belongs to the class of amino acids. This compound is characterized by its long aliphatic chains and multiple functional groups, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-((8-(heptadecan-9-yloxy)-8-oxooctyl)(8-(nonyloxy)-8-oxooctyl)amino)hexanoic acid typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include carboxylic acids, amines, and alcohols, under conditions such as reflux and the use of catalysts like sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-((8-(heptadecan-9-yloxy)-8-oxooctyl)(8-(nonyloxy)-8-oxooctyl)amino)hexanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

2-Amino-6-((8-(heptadecan-9-yloxy)-8-oxooctyl)(8-(nonyloxy)-8-oxooctyl)amino)hexanoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-((8-(heptadecan-9-yloxy)-8-oxooctyl)(8-(nonyloxy)-8-oxooctyl)amino)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-((8-(heptadecan-9-yloxy)-8-oxooctyl)(8-(decyloxy)-8-oxooctyl)amino)hexanoic acid
  • 2-Amino-6-((8-(heptadecan-9-yloxy)-8-oxooctyl)(8-(octyloxy)-8-oxooctyl)amino)hexanoic acid

Uniqueness

What sets 2-Amino-6-((8-(heptadecan-9-yloxy)-8-oxooctyl)(8-(nonyloxy)-8-oxooctyl)amino)hexanoic acid apart is its specific combination of aliphatic chains and functional groups, which confer unique chemical and biological properties. These features make it particularly useful in specialized applications, such as targeted drug delivery and the synthesis of novel materials .

Properties

Molecular Formula

C48H94N2O6

Molecular Weight

795.3 g/mol

IUPAC Name

2-amino-6-[(8-heptadecan-9-yloxy-8-oxooctyl)-(8-nonoxy-8-oxooctyl)amino]hexanoic acid

InChI

InChI=1S/C48H94N2O6/c1-4-7-10-13-16-25-34-43-55-46(51)38-28-21-17-23-31-40-50(42-33-30-37-45(49)48(53)54)41-32-24-18-22-29-39-47(52)56-44(35-26-19-14-11-8-5-2)36-27-20-15-12-9-6-3/h44-45H,4-43,49H2,1-3H3,(H,53,54)

InChI Key

IFEIUIFEEJKMDE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCCC(C(=O)O)N

Origin of Product

United States

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